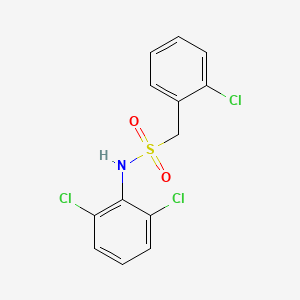![molecular formula C17H25NO6S B4334677 METHYL 2-[5-METHYL-4-(MORPHOLINE-4-SULFONYL)-2-(PROPAN-2-YL)PHENOXY]ACETATE](/img/structure/B4334677.png)
METHYL 2-[5-METHYL-4-(MORPHOLINE-4-SULFONYL)-2-(PROPAN-2-YL)PHENOXY]ACETATE
描述
Methyl [2-isopropyl-5-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetate is a complex organic compound with a molecular formula of C24H32N2O2. This compound is characterized by its unique structure, which includes a morpholine ring, a sulfonyl group, and an ester functional group. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process typically includes the preparation of intermediates, followed by purification steps such as crystallization or chromatography to obtain the final product with high purity.
化学反应分析
Types of Reactions
Methyl [2-isopropyl-5-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
科学研究应用
Methyl [2-isopropyl-5-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: As a potential drug candidate for the treatment of various diseases due to its unique chemical properties.
Industry: In the development of new materials and as a catalyst in chemical reactions.
作用机制
The mechanism of action of METHYL 2-[5-METHYL-4-(MORPHOLINE-4-SULFONYL)-2-(PROPAN-2-YL)PHENOXY]ACETATE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Methyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate: Similar in structure but with a chloro group instead of an isopropyl group.
Morpholine, 4-(2-methyl-1-propenyl)-: Contains a morpholine ring but differs in the rest of the structure.
Uniqueness
Methyl [2-isopropyl-5-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetate is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
属性
IUPAC Name |
methyl 2-(5-methyl-4-morpholin-4-ylsulfonyl-2-propan-2-ylphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO6S/c1-12(2)14-10-16(25(20,21)18-5-7-23-8-6-18)13(3)9-15(14)24-11-17(19)22-4/h9-10,12H,5-8,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQOPPUDXYIHDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCOCC2)C(C)C)OCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl [4,5-dimethyl-2-(morpholin-4-ylsulfonyl)phenoxy]acetate](/img/structure/B4334597.png)
![2-phenyl-4-[(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)methyl]-1,3-thiazole](/img/structure/B4334609.png)
![7,10-dimethoxy-6-(4-nitrophenyl)-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene](/img/structure/B4334614.png)
![7,10-dimethoxy-6-(3-nitrophenyl)-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene](/img/structure/B4334618.png)

![4-({[4,5-bis(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B4334626.png)
![N-(4-methylphenyl)-6-[(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B4334628.png)
![N-(2,4-DIMETHOXYPHENYL)-2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]QUINAZOLIN-4-AMINE](/img/structure/B4334629.png)
![N-(2-dibenzo[b,d]furan-2-yl-1-methylethyl)-N'-(3,4-dichlorophenyl)urea](/img/structure/B4334638.png)
![4-(4-ethoxy-3-nitrophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4334645.png)
![butyl 4-(4-ethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B4334651.png)
![2-[PHENYL({2-[(PHENYLCARBAMOYL)OXY]ETHYL})AMINO]ETHYL N-PHENYLCARBAMATE](/img/structure/B4334660.png)

![(2-{[(ANILINOCARBONYL)OXY]METHYL}BICYCLO[2.2.1]HEPT-5-EN-2-YL)METHYL N-PHENYLCARBAMATE](/img/structure/B4334675.png)
